Tetrakis(acetamidato)dirhodium
Description
Historical Context and Significance of Dirhodium(II) Complexes in Coordination Chemistry
The journey of dirhodium(II) complexes began with the characterization of dirhodium(II) tetraacetate, Rh₂(OAc)₄, a dark green powder that has become a cornerstone of bimetallic chemistry. wikipedia.org Its preparation is typically achieved by heating hydrated rhodium(III) chloride in an acetic acid/methanol mixture. wikipedia.org The establishment of its distinctive paddlewheel structure, featuring a rhodium-rhodium single bond (approximately 2.39 Å) bridged by four carboxylate ligands, was a pivotal moment in coordination chemistry. wikipedia.org This arrangement creates an octahedral geometry around each rhodium atom, with the axial positions available for coordination by Lewis bases. wikipedia.org
The significance of dirhodium(II) complexes lies in their broad utility as catalysts for a wide array of organic transformations. nih.govmatthey.com They are particularly renowned for their ability to catalyze reactions involving diazo compounds, leading to the formation of rhodium carbenoids. wikipedia.orgnih.gov These reactive intermediates participate in highly selective reactions such as cyclopropanation, C-H bond functionalization, and ylide formation. nih.gov The development of chiral dirhodium(II) complexes has further expanded their importance, enabling enantioselective transformations that are crucial in the synthesis of complex organic molecules. nih.gov The stability of the dirhodium core, coupled with the tunability of its electronic and steric properties through ligand modification, has made these complexes a versatile platform for fundamental research and synthetic applications. researchgate.net
The Unique Position of Tetrakis(acetamidato)dirhodium within Dirhodium Paddlewheel Architectures
This compound, with the formula Rh₂[(CH₃CO)NH]₄, occupies a unique position within the family of dirhodium paddlewheel complexes. Its distinction arises from the replacement of the carboxylate bridging ligands with acetamidate ligands, which introduces nitrogen donor atoms into the coordination sphere. The synthesis of this compound can be achieved through the reaction of dirhodium tetraacetate with acetamide (B32628). acs.org
The primary differentiator of the acetamidate ligand compared to the more common acetate (B1210297) ligand is its electronic properties. Spectroscopic and electrochemical studies have revealed that the acetamidate ligand is a stronger σ-donor than the acetate ligand. rsc.org This increased electron-donating ability influences the electronic structure of the dirhodium core, which in turn can affect its reactivity and the nature of its interactions with axial ligands. For instance, the stronger σ-donation from the acetamidate ligands can lead to a shortening of the bond between the rhodium atom and an axial ligand.
Structurally, this compound can exist in different isomeric forms depending on the arrangement of the nitrogen and oxygen donor atoms around the dirhodium core. While the most common arrangement is the cis-(2,2) isomer, where each rhodium atom is bonded to two nitrogen and two oxygen atoms, other isomers have been characterized in related N-substituted acetamidate complexes. researchgate.net
| Property | Dirhodium(II) Tetraacetate | This compound |
| Bridging Ligand | Acetate (CH₃COO⁻) | Acetamidate (CH₃CONH⁻) |
| Donor Atoms | 4 x Oxygen | 2 x Oxygen, 2 x Nitrogen (per Rh) |
| σ-Donor Ability | Weaker | Stronger |
Scope and Research Trajectories of this compound Chemistry
The research focused on this compound has unveiled fascinating and unique chemical behavior, setting it apart from its carboxylate counterparts. A significant research trajectory for this compound lies in the field of supramolecular chemistry and materials science.
A groundbreaking discovery was the synthesis of a mixed-oxidation state compound, [{Rh₂(acam)₄}₂I]n·6nH₂O (where Hacam = acetamide). nih.gov In this remarkable structure, this compound units with both Rh₂⁴⁺ and Rh₂⁵⁺ oxidation states are linked by μ₄-iodide ions to form a non-penetrating diamondoid network. nih.gov This material exhibits intriguing electrical conductivity properties, which are highly sensitive to the presence of water molecules within the crystal lattice, showing a significant enhancement in conductivity upon hydration. nih.gov This finding opens avenues for the development of novel sensor materials and conductive frameworks based on this dirhodium complex.
While the catalytic applications of dirhodium complexes are extensive, the specific catalytic activity of this compound is an area that warrants further exploration. The distinct electronic properties conferred by the acetamidate ligands suggest that its catalytic behavior in reactions such as C-H functionalization and cyclopropanation could differ from that of the well-studied dirhodium tetracarboxylates, potentially offering unique selectivity or reactivity profiles. Future research in this direction could unlock new synthetic methodologies.
Furthermore, the ability of the acetamidate ligand to participate in hydrogen bonding offers another dimension for the rational design of supramolecular assemblies. This, combined with the inherent paddlewheel structure, makes this compound a versatile building block for constructing complex, functional molecular architectures.
| Research Area | Key Findings and Future Directions for this compound |
| Supramolecular Chemistry | Formation of a mixed-valence, diamondoid network with tunable electrical conductivity. nih.gov Potential for designing novel sensor materials. |
| Catalysis | The stronger σ-donating acetamidate ligands may lead to unique catalytic selectivity and reactivity compared to carboxylate analogues. This is an area for future investigation. |
| Materials Science | Use as a building block for functional materials due to its defined structure and potential for hydrogen bonding interactions. |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H16N4O4Rh2 |
|---|---|
Molecular Weight |
438.05 g/mol |
IUPAC Name |
acetylazanide;rhodium(2+) |
InChI |
InChI=1S/4C2H5NO.2Rh/c4*1-2(3)4;;/h4*1H3,(H2,3,4);;/q;;;;2*+2/p-4 |
InChI Key |
VKOXSPVYCVPFMU-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)[NH-].CC(=O)[NH-].CC(=O)[NH-].CC(=O)[NH-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for Tetrakis Acetamidato Dirhodium Systems
Standard Synthetic Pathways for Dirhodium(II) Acetamidato Complexes
The most common and straightforward methods for preparing homoleptic dirhodium(II) acetamidato complexes involve either the substitution of existing ligands on a dirhodium precursor or the direct formation of the amidate ligand in the coordination sphere.
Ligand Substitution Reactions from Precursor Dirhodium(II) Carboxylates
The most prevalent method for synthesizing tetrakis(acetamidato)dirhodium involves a ligand substitution reaction starting from a dirhodium(II) carboxylate precursor, most commonly dirhodium(II) tetraacetate, [Rh₂(OAc)₄]. This reaction is typically carried out by heating the dirhodium carboxylate with an excess of the corresponding amide, in this case, acetamide (B32628). The carboxylate ligands are displaced by the acetamidate ligands, which bridge the two rhodium centers.
The general reaction can be represented as: [Rh₂(O₂CR)₄] + 4 R'CONH₂ → [Rh₂(R'CONH)₄] + 4 RCO₂H
In the specific case of this compound, the reaction is: [Rh₂(OAc)₄] + 4 CH₃CONH₂ → [Rh₂(CH₃CONH)₄] + 4 CH₃CO₂H
This substitution is often driven to completion by the removal of the liberated carboxylic acid. The choice of solvent and reaction conditions can influence the reaction rate and yield. While specific conditions for the synthesis of this compound are well-established in the chemical literature, related dirhodium(II) formamidinate complexes have been synthesized from dirhodium(II) tetraacetate, highlighting the generality of this substitution approach. nih.gov
Direct Amidation and Related Synthetic Routes
Direct amidation routes involve the formation of the amide bond concurrently with complexation. While less common for the synthesis of simple acetamidato complexes compared to ligand substitution, related methodologies exist for creating amide linkages in coordination chemistry. For instance, catalytic methods have been developed for the direct coupling of alcohols and amines to form amides, liberating dihydrogen in the process, although this is not a standard route for preparing [Rh₂(acam)₄]. nih.gov The direct synthesis of this compound from simpler rhodium precursors and acetamide under conditions that promote both amidation and complexation is conceivable but not the preferred synthetic strategy due to the convenience of using [Rh₂(OAc)₄].
Synthesis of Axially Functionalized this compound Adducts
The axial positions of this compound are available for coordination by Lewis bases. This axial ligation is a crucial aspect of their catalytic activity, as substrate binding and transformation occur at these sites. The synthesis of axially functionalized adducts is typically achieved by reacting the parent [Rh₂(acam)₄] complex with the desired axial ligand in a suitable solvent.
The formation of these adducts is an equilibrium process: [Rh₂(acam)₄] + nL ⇌ Rh₂(acam)₄ₙ (where n = 1 or 2)
A variety of ligands (L) can be coordinated to the axial sites, including pyridines, phosphines, and thioethers. For example, new low-valent metallodendrimer compounds have been synthesized in good to excellent yields (76–84%) by reacting dirhodium(II,II) complexes with a pyridyl dendritic scaffold in dichloromethane (B109758) at room temperature. mdpi.com This axial functionalization is achieved through stoichiometric control to ensure binding between the pyridyl nitrogen and the dirhodium core. mdpi.com Similarly, novel mixed-ligand rhodium(II) paddlewheel complexes with tethered axial thioether ligands have been synthesized and characterized. nsf.gov The coordination of these axial ligands can be studied using various spectroscopic techniques and X-ray crystallography.
Table 1: Synthesis of Axially Functionalized Dirhodium(II) Adducts
| Dirhodium Precursor | Axial Ligand Scaffold | Solvent | Yield | Reference |
|---|---|---|---|---|
| Dirhodium(II,II) complexes | Pyridyl dendritic scaffold | Dichloromethane | 76-84% | mdpi.com |
| Heteroleptic Rh complexes | Tethered thioether ligands | Not Specified | Good | nsf.gov |
Preparation of Heteroleptic and Mixed-Ligand Dirhodium(II) Acetamidate Complexes
Heteroleptic dirhodium(II) complexes, which contain a mixture of different bridging ligands, are of significant interest as they allow for a more nuanced control over the catalyst's properties. rsc.org The synthesis of heteroleptic complexes containing acetamidate ligands can be challenging but offers access to catalysts with unique reactivity and selectivity. nih.gov
One successful strategy for preparing a heteroleptic complex involves the partial substitution of ligands from a homoleptic precursor. For instance, a heteroleptic dirhodium complex containing both acetamidate and trifluoroacetate (B77799) ligands has been synthesized by treating this compound, [Rh₂(acam)₄], with neat trifluoroacetic acid at 60 °C. nih.govacs.org The reaction time is critical to obtain a good yield of the desired heteroleptic product. nih.govacs.org This intermediate can then be used to synthesize more complex, chiral-at-metal catalysts by reacting it with other ligands, such as dicarboxylic acids. nih.govacs.org
Another approach to heteroleptic systems involves the reaction of dirhodium(II) tetraacetate with chelating dicarboxylate ligands to form complexes where two acetate (B1210297) ligands are replaced by one bidentate ligand. rsc.org While this example does not directly involve acetamidate, the principle can be extended to create mixed acetate/acetamidate or other mixed-ligand systems. The synthesis of heteroleptic dirhodium(II,II) complexes with both formamidinate and acetate ligands has also been reported to show different biological activities compared to their homoleptic counterparts. mdpi.com
Table 2: Synthesis of Heteroleptic Dirhodium(II) Complexes
| Starting Complex | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| [Rh₂(acam)₄] | Trifluoroacetic acid | 60 °C, 20-25 min | Heteroleptic acetamidate/trifluoroacetate | nih.govacs.org |
| [Rh₂(OAc)₄] | Chelating dicarboxylates | Heating in N,N-dimethylaniline | Monochelate dirhodium(II) complexes | rsc.org |
| [Rh₂(OAc)₄] | Bipyridyl ligands | Not Specified | Heteroleptic acetato-bipyridyl complexes | researchgate.net |
Structural Elucidation and Stereochemical Analysis of Tetrakis Acetamidato Dirhodium
Core Paddlewheel Structure and Metal-Metal Bonding in Dirhodium(II) Acetamidates
Dirhodium(II) acetamidates are characterized by a distinctive paddlewheel structure, where a dirhodium core is bridged by four acetamidate ligands. nih.gov This arrangement gives rise to a formal single bond between the two rhodium atoms, a key feature influencing the compound's reactivity. nih.gov
Dirhodium(II) Core Geometry and Bridging Acetamidate Ligand Arrangement
The fundamental structure of Tetrakis(acetamidato)dirhodium consists of a Rh₂(⁴⁺) core. nih.gov The two rhodium atoms are held together by four bridging acetamidate ligands, creating the iconic paddlewheel architecture. nih.govrsc.org In this arrangement, each rhodium atom is typically coordinated to two nitrogen and two oxygen atoms from the bridging ligands. nih.gov The geometry around each rhodium atom is generally considered to be octahedral, with the axial positions available for coordination with other ligands. nih.govnih.gov
The Rh-Rh bond distance is a critical parameter and is sensitive to the nature of any axially coordinated ligands, typically varying between 2.38 and 2.52 Å. researchgate.netresearchgate.net For instance, in the crystal structure of [Rh₂(CH₃CONH)₄(AsPh₃)₂], the Rh-Rh bond length is reported to be between 2.471(2) and 2.461(2) Å. rsc.org The bridging acetamidate ligands themselves are unsymmetrical, which leads to the possibility of different geometrical isomers. nih.gov
| Complex | Rh-Rh (Å) | Rh-N (Å) | Rh-O (Å) | Rh-Axial Ligand (Å) | Reference |
|---|---|---|---|---|---|
| [Rh₂(CH₃CONH)₄(AsPh₃)₂] | 2.471(2) - 2.461(2) | 2.014(6) | 2.077(6) | 2.540(2) (Rh-As) | rsc.org |
Spectroscopic Signatures of the Dirhodium-Dirhodium Bond (e.g., UV-Vis, NMR, ESR)
Various spectroscopic techniques are employed to probe the electronic structure and the nature of the metal-metal bond in dirhodium(II) acetamidates. wikipedia.org
UV-Vis Spectroscopy: The electronic absorption spectra of these complexes exhibit characteristic bands. nih.gov For instance, dirhodium(II) paddlewheel complexes often show strong metal-to-ligand charge transfer (MLCT) transitions at lower energies and ligand-centered transitions in the UV and near-UV regions. nih.gov The position and intensity of these bands can be influenced by the nature of both the bridging and axial ligands. tennessee.edursc.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. core.ac.uk While ¹H and ¹³C NMR provide information about the organic ligands, ¹⁰³Rh NMR, though challenging to acquire, offers direct insight into the electronic environment of the rhodium centers. nih.gov Recent advancements, such as H(C)Rh triple resonance experiments, have made the detection of ¹⁰³Rh chemical shifts more accessible. nih.gov These shifts are highly sensitive to changes in the coordination sphere, including the nature of equatorial and axial ligands. nih.gov For example, the coordination of axial ligands can cause a deshielding effect on the ¹⁰³Rh chemical shift. chemrxiv.org
ESR Spectroscopy: Electron Spin Resonance (ESR) spectroscopy is particularly useful for studying paramagnetic species. For dirhodium(II,II) complexes, which are typically diamagnetic, ESR can be used to study their oxidized or reduced forms. For example, the one-electron oxidized product of a dirhodium(II) complex can exhibit an ESR signal with axial symmetry, providing information about the electronic configuration of the resulting Rh₂⁵⁺ core. nih.gov
Isomerism and Chiral Aspects in this compound Complexes
The unsymmetrical nature of the acetamidate ligand introduces the possibility of geometrical isomerism in this compound. Furthermore, the incorporation of chiral ligands allows for the development of enantioselective catalysts. nih.gov
Geometrical Isomers (e.g., 2,2-cis, 2,2-trans, 3,1-trans, 4,0-trans) and their Structural Characterization
Due to the N,O-donor nature of the acetamidate ligand, several geometrical isomers of this compound can exist. These isomers are defined by the arrangement of the nitrogen and oxygen atoms around the two rhodium centers. The common isomers include:
cis-(2,2): Each rhodium atom is coordinated to two nitrogen and two oxygen atoms in a cis arrangement. This is often the most dominant and thermodynamically stable isomer. nih.govnih.gov
trans-(2,2): Each rhodium atom is coordinated to two nitrogen and two oxygen atoms in a trans arrangement. researchgate.net
(3,1): One rhodium atom is coordinated to three nitrogen atoms and one oxygen atom, while the other is coordinated to one nitrogen and three oxygen atoms.
(4,0): One rhodium atom is coordinated to four nitrogen atoms, and the other to four oxygen atoms. researchgate.net
The structural characterization of these isomers is typically achieved through single-crystal X-ray diffraction. researchgate.net Spectroscopic methods like NMR can also be used to distinguish between isomers in solution. rsc.org For instance, the crystal structure of (2,2-trans)-dirhodium(II) tetrakis(N-phenylacetamidate) has been determined, showing the four acetamidate ligands arranged in a 2,2-trans manner. researchgate.net
| Isomer | Coordination at Rh1 | Coordination at Rh2 | Typical Stability | Reference |
|---|---|---|---|---|
| cis-(2,2) | 2N, 2O (cis) | 2N, 2O (cis) | Dominant | nih.govnih.gov |
| trans-(2,2) | 2N, 2O (trans) | 2N, 2O (trans) | Less common | researchgate.net |
| (3,1) | 3N, 1O | 1N, 3O | Observed | nih.gov |
| (4,0) | 4N | 4O | Observed | researchgate.net |
Diastereodivergent and Enantioselective Considerations through Ligand Design
The design of chiral dirhodium carboxamidate catalysts has been a major focus in asymmetric synthesis. nih.gov By using chiral acetamidate ligands, it is possible to create a chiral environment around the catalytic active sites, leading to high levels of enantioselectivity in various reactions, such as cyclopropanation and C-H insertion. nih.govnih.gov
A significant advancement in this area is the development of catalysts that can achieve diastereodivergent synthesis. This means that by carefully designing the catalyst, one can selectively produce either the cis or trans diastereomer of a product in high enantiomeric purity. nih.gov For example, heteroleptic dirhodium complexes containing a mix of chiral carboxylate and achiral acetamidate ligands have been shown to be highly effective in diastereodivergent asymmetric cyclopropanation reactions. nih.gov The ability to control both diastereoselectivity and enantioselectivity through ligand design highlights the remarkable versatility of dirhodium acetamidate complexes. acs.org
Axial Coordination Chemistry: Ligand Binding and Structural Consequences
The axial positions of the dirhodium paddlewheel structure are labile and represent the catalytically active sites. nih.gov The coordination of ligands to these axial sites can have significant consequences for the structure and reactivity of the complex.
The binding of axial ligands, such as nitriles or phosphines, completes the distorted octahedral coordination sphere of each rhodium atom. rsc.orgresearchgate.net This coordination can influence the electronic properties of the dirhodium core, which can be observed through spectroscopic techniques. chemrxiv.org For example, UV-Vis spectroscopy can show shifts in absorption bands upon axial ligand coordination. tennessee.edu
The nature of the axial ligand also affects the Rh-Rh bond length. researchgate.netresearchgate.net Stronger σ-donating axial ligands tend to lengthen the Rh-Rh bond. rsc.org The binding of axial ligands is a crucial aspect of the catalytic cycle for many reactions catalyzed by dirhodium complexes, as substrate binding and product release occur at these sites. nih.gov The ability to tune the properties of the complex by varying the axial ligands provides another avenue for catalyst optimization. tennessee.edu
Monodentate Axial Ligands and their Impact on the Dirhodium(II) Core
The dirhodium(II) core of this compound and related paddlewheel complexes possesses two axial coordination sites, which are readily available for interaction with Lewis bases. mdpi.com The coordination of monodentate axial ligands to these sites can significantly influence the electronic and structural properties of the dirhodium unit, thereby modulating its reactivity. kib.ac.cnacs.org These ligands, which bind to a single rhodium atom, can range from neutral molecules like phosphines, arsines, and nitriles to biologically relevant molecules like derivatives of guanine. rsc.orgresearchgate.netetsu.edu
The interaction with axial ligands populates a vacant Rh-Rh σ* orbital, leading to observable changes in the complex's properties. chemrxiv.org The strength of the axial ligand's σ-donor capability directly affects the electronic communication through the Rh-Rh bond. rsc.org This electronic perturbation alters the HOMO-LUMO gap of the complex, which can be observed through techniques like UV-vis spectroscopy. nsf.gov
X-ray crystallography has been an indispensable tool for elucidating the precise structural changes upon axial ligand coordination. Studies on adducts of this compound(II) with Group 15 donor ligands, such as triphenylphosphine (B44618) (PPh3), triphenylarsine (B46628) (AsPh3), and triphenylstibine (SbPh3), reveal key structural details. rsc.org For instance, in the complex [Rh₂(CH₃CONH)₄(AsPh₃)₂], the two triphenylarsine ligands coordinate axially to the dirhodium core. rsc.org The dirhodium tetra-bridged cage maintains a typical, near D4h symmetry. rsc.org
The bond lengths within the complex provide quantitative insight into the impact of these ligands. The Rh-Rh bond length, a critical parameter, is sensitive to the nature of the axial ligand. researchgate.net In a series of complexes with MPh₃ (M = P, As, Sb), the Rh-Rh distance shows slight variations, while the Rh-M bond length increases with the size of the donor atom. rsc.org Furthermore, the coordination of axial ligands can influence the bond lengths within the acetamidate bridges; the Rh-N and Rh-O bond lengths in [Rh₂(CH₃CONH)₄(AsPh₃)₂] are significantly different, measuring 2.014(6) Å and 2.077(6) Å, respectively. rsc.org This differentiation suggests a specific, non-scrambled arrangement of the acetamidate ligands where no two nitrogen or oxygen atoms are trans to each other. rsc.org
Similar effects are observed with nitrile ligands. The characterization of tetrakis(N-phenylacetamidato)dirhodium(II) complexes with various substituted benzonitriles has provided a wealth of structural data, as summarized in the table below. etsu.edu These findings underscore the direct relationship between the electronic nature of the axial ligand and the structural parameters of the dirhodium core. etsu.edu
| Complex | Axial Ligand(s) | Rh-Rh (Å) | Rh-Axial Ligand (Å) | Rh-N-C Angle (°) | Rh-Rh-N Angle (°) |
|---|---|---|---|---|---|
| [Rh₂(CH₃CONH)₄(AsPh₃)₂] | AsPh₃ | 2.471(2) | 2.540(2) (Rh-As) | N/A | N/A |
| [Rh₂(PhNCOCH₃)₄(NC{2-CH₃}C₆H₄)₂] | 2-Methylbenzonitrile | 2.42 | 2.34 (Rh-N), 2.35 (Rh-N) | 151.6, 152.5 | 173.0, 174.6 |
| [Rh₂(PhNCOCH₃)₄(NC{3-CH₃}C₆H₄)] | 3-Methylbenzonitrile | 2.40 | 2.16 (Rh-N) | 166.3 | 175.9 |
| [Rh₂(PhNCOCH₃)₄(NC{3-CN}C₆H₄)₂]∞ | 3-Cyanobenzonitrile | 2.41 | 2.18 (Rh-N), 2.38 (Rh-N) | 166.8, 127.7 | 178.4, 175.4 |
The electronic impact of axial ligation is also evident in spectroscopic and electrochemical data. Resonance Raman spectroscopy has been used to identify the rhodium-rhodium stretching mode [ν(Rh-Rh)], which is sensitive to the σ-donor properties of the axial ligand. rsc.org For the phosphine (B1218219), arsine, and stibine (B1205547) adducts of this compound(II), the ν(Rh-Rh) was found to be 273.5, 283.5, and 294 cm⁻¹, respectively. rsc.org
Tethered and Chelating Axial Ligand Systems
An advanced strategy for modulating the properties of the dirhodium core involves incorporating the axial ligand directly into the bridging ligands, creating tethered and chelating systems. nsf.gov This approach offers more precise control over the axial coordination environment compared to the use of external, monodentate ligands which often require a large excess to ensure binding. chemrxiv.orgnsf.gov By covalently linking a Lewis basic moiety to the bridging ligand scaffold, intramolecular coordination to an axial site can be encouraged. nsf.govresearchgate.netnih.gov
These Tethered, Axially Coordinated Ligands (TACLs) are designed to place a donor atom, such as sulfur or nitrogen, in a position that facilitates the formation of a stable chelate ring with the dirhodium core. nsf.gov This intramolecular binding can significantly affect the electron density at the rhodium centers and, consequently, their catalytic performance. nsf.gov Research has demonstrated that dirhodium complexes featuring tethered thioether groups can enhance catalytic activity in reactions like cyclopropanation. nsf.gov The formation of a favorable six-membered chelate ring, for example, leads to a stronger interaction at the axial site. nsf.gov
The structural and electronic consequences of this tethering strategy have been investigated through various analytical methods. nsf.gov
Research Findings on Tethered Systems:
Synthesis and Characterization: Novel mixed-ligand rhodium(II) paddlewheel complexes incorporating tethered axial thioether ligands have been successfully synthesized and characterized. nsf.gov
Catalytic Enhancement: In cyclopropanation reactions using electron-deficient diazoacetates, the tethered thioether moiety was found to be crucial for achieving high yields and suppressing the formation of byproducts. nsf.gov
Electronic Modulation: UV-vis spectroscopy and cyclic voltammetry experiments have provided insight into how tethered axial coordination affects the electronic transitions within the dirhodium paddlewheel. nsf.gov Axial ligand coordination perturbs the Rh-Rh π-to-σ HOMO-LUMO transition, which in turn influences the catalyst's reactivity. nsf.gov
Linear Free Energy Relationship Studies: Hammett correlation experiments have been used to systematically study the influence of TACLs on the selectivity of rhodium carbenoids. researchgate.netnih.gov These studies suggest that dirhodium complexes with TACLs are less sensitive to electronic changes in the substrate. researchgate.netnih.gov In some cases, a change in the rate-limiting step of the catalytic cycle has been observed, as indicated by non-linear Hammett plots. researchgate.netnih.gov
| System Type | Key Feature | Observed Impact |
|---|---|---|
| Tethered Thioether Ligands | Intramolecular S-coordination to axial Rh site | Enhanced catalytic yield and selectivity in cyclopropanation; modulation of Rh₂ core electron density. |
| Tethered Sulfonamide/Carboxamide Ligands | Potential for N- or O-coordination | Studies indicate a free axial coordination site is often crucial for high reactivity. |
| General TACL Systems | Covalently linked axial donor | Reduced sensitivity to substrate electronics; potential to alter the rate-limiting step in catalysis. |
Electronic Structure and Redox Properties of Tetrakis Acetamidato Dirhodium
Electronic Configuration of the Dirhodium-Dirhodium Bond in Acetamidate Systems
The dirhodium(II,II) core, formally denoted as Rh₂⁴⁺, in tetrakis(acetamidato)dirhodium possesses a metal-metal bond that has been the subject of considerable study. In the analogous and well-studied dirhodium(II) tetracarboxylate systems, the ground state electronic configuration is generally described as σ²π⁴δ²δ²π⁴. researchgate.net This configuration indicates a formal single bond between the two rhodium atoms. researchgate.net The Rh-Rh bond length is sensitive to the nature of both the bridging and axial ligands. researchgate.net
Mixed Oxidation States (Rh₂⁴⁺ and Rh₂⁵⁺) and Electron Delocalization Phenomena
A key feature of dirhodium acetamidate complexes is their ability to access mixed oxidation states, particularly the Rh₂⁵⁺ state, through one-electron oxidation of the Rh₂⁴⁺ core. nih.govorganic-chemistry.org This facile redox chemistry is a distinct advantage over the more oxidation-resistant dirhodium carboxylates. nih.gov The lower oxidation potential of dirhodium carboxamidates makes them suitable as catalysts for chemical oxidations. nih.gov
The oxidized Rh(II)Rh(III) (Rh₂⁵⁺) species is a mixed-valence complex. In some cases, these complexes can be considered Class III systems under the Robin-Day classification, implying significant electron delocalization where the unpaired electron is shared between the two rhodium centers. nih.govuni-konstanz.de This delocalization is facilitated by the orbital pathway between the metal centers. nih.gov
A notable example is the mixed-oxidation-state compound, [{Rh₂(acam)₄}₂I]n·6nH₂O, which forms a diamondoid network. nih.gov In this structure, crystallographically equivalent dirhodium units are linked by iodide ions. Magnetic susceptibility measurements confirmed that half of the dirhodium units are in the paramagnetic Rh₂⁵⁺ state (with one unpaired electron), while the other half are in the diamagnetic, closed-shell Rh₂⁴⁺ state. nih.gov This demonstrates the stability of the mixed-valence state within a solid-state lattice. The ability to sustain electron delocalization is crucial for the unique magnetic and conductive properties of such materials. nih.gov
Electrochemical Characterization and Redox Potentials of Dirhodium(II) Acetamidates
Electrochemical methods, such as cyclic voltammetry, have been instrumental in quantifying the redox behavior of dirhodium acetamidates. acs.orgacs.org These studies reveal that the complexes undergo reversible one-electron oxidation processes. The potential at which this oxidation occurs is highly dependent on the nature of the bridging and axial ligands, as well as the solvent. researchgate.netnih.gov
Dirhodium(II) carboxamidates exhibit significantly lower oxidation potentials compared to their dirhodium(II) carboxylate counterparts. nih.gov For instance, the first oxidation for a dirhodium(II) dimer with N-phenylacetamido bridging ligands occurs at +0.55 V vs. SCE in methylene (B1212753) chloride, a potential much lower than that of dinuclear rhodium(II) carboxylates in the same solvent. researchgate.net Some complexes can undergo a second reversible one-electron oxidation at higher potentials to form a Rh₂⁶⁺ species. researchgate.net The substitution of acetamidate with more electron-withdrawing ligands, such as trifluoroacetamidate, increases the oxidation potential by approximately 0.5 V. rsc.org
Table 1: Redox Potentials of Selected Dirhodium Amidate Complexes
| Compound | Redox Process | E₁/₂ (V vs. SCE) | Solvent | Reference |
|---|---|---|---|---|
| Rh₂(C₆H₅NOCCH₃)₄ | Rh₂⁴⁺/Rh₂⁵⁺ | +0.55 | CH₂Cl₂ | researchgate.net |
| Rh₂(C₆H₅NOCCH₃)₄ | Rh₂⁵⁺/Rh₂⁶⁺ | Not specified | CH₂Cl₂ | researchgate.net |
| (ap)₄Rh₂(C≡C)₂Si(CH₃)₃ | Rh₂⁴⁺/Rh₂⁵⁺ | +0.66 | THF | nih.gov |
| (ap)₄Rh₂(C≡C)₂Rh₂(ap)₄ | Rh₂⁴⁺/Rh₂⁵⁺ | +0.60 | THF | nih.gov |
| (dpf)₄Rh₂(CNC₆H₅) | Rh₂⁴⁺/Rh₂⁵⁺ | +0.23 | CH₂Cl₂ | nih.gov |
Note: The table includes related amidate and formamidinate complexes to illustrate trends. ap is the 2-anilinopyridinate ion and dpf is the N,N'-diphenylformamidinate ion.
Spectroscopic Probes for Electronic State Determination (e.g., ESR, NMR, UV-Vis)
A variety of spectroscopic techniques are employed to probe the electronic structure and determine the oxidation state of the dirhodium core in acetamidate complexes.
Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for studying species with unpaired electrons. slideshare.netwikipedia.org As such, it is an invaluable tool for characterizing the paramagnetic Rh₂⁵⁺ state. nih.gov The Rh₂⁴⁺ state is ESR-silent due to its closed-shell configuration. The appearance of an ESR signal is direct evidence for the generation of the oxidized species. bhu.ac.innih.gov Analysis of the ESR spectrum, including the g-value and hyperfine splitting, can provide detailed information about the electronic environment of the unpaired electron and the extent of its delocalization over the two rhodium nuclei. slideshare.networdpress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic dirhodium(II) complexes in solution. nih.govresearchgate.net ¹H and ¹³C NMR provide information about the ligand environment. Changes in the chemical shifts upon coordination or changes in the complex's geometry can be observed. researchgate.net While the paramagnetic Rh₂⁵⁺ state is generally challenging to study with conventional NMR due to signal broadening, NMR can be used to monitor reactions involving the diamagnetic Rh₂⁴⁺ starting material. nih.gov
UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the molecular orbitals of the dirhodium complex. Dirhodium(II,II) complexes typically exhibit characteristic absorption bands in the visible region. researchgate.net The oxidation from the Rh₂⁴⁺ to the Rh₂⁵⁺ state leads to distinct changes in the UV-Vis spectrum, with the appearance of new absorption bands corresponding to intervalence charge transfer (IVCT) transitions in the mixed-valence species. uni-konstanz.de These spectral changes can be monitored to follow the course of redox reactions. nih.gov For example, UV-Vis analysis was used to determine that the Rh₂(II,II) species, not the oxidized Rh₂(II,III) species, was the catalyst resting state during a specific allylic oxidation reaction. nih.gov
Table 2: Application of Spectroscopic Techniques to Dirhodium Acetamidate Systems
| Technique | Probed State(s) | Information Obtained | Reference |
|---|---|---|---|
| ESR/EPR | Rh₂⁵⁺ (paramagnetic) | Direct detection of unpaired electrons; confirms presence of oxidized state; provides data on electron environment (g-value, hyperfine coupling). | nih.govwikipedia.org |
| NMR | Rh₂⁴⁺ (diamagnetic) | Provides structural information about the ligands and the complex in solution; confirms adduct formation. | nih.govresearchgate.net |
| UV-Vis | Rh₂⁴⁺, Rh₂⁵⁺ | Monitors electronic transitions; identifies oxidation state through characteristic absorption bands (e.g., IVCT bands for Rh₂⁵⁺); follows redox reactions. | researchgate.netnih.gov |
Mechanistic Investigations of Catalytic Reactions Involving Tetrakis Acetamidato Dirhodium
Dirhodium(II) Acetamidate-Catalyzed Carbene Transfer Reactions
Dirhodium(II) acetamidate complexes are highly effective catalysts for reactions involving the transfer of carbene moieties. These reactions, which include cyclopropanation and C-H insertion, proceed through the formation of a transient rhodium carbene intermediate. nih.govwikipedia.org The acetamidate ligands, being stronger donors than carboxylates, modulate the electronic properties of the dirhodium center, which in turn influences the stability and reactivity of the carbene intermediate and the selectivity of the subsequent transformations. nih.gov
Mechanistic Pathways in Cyclopropanation Reactions
The cyclopropanation of alkenes using diazo compounds is a cornerstone of dirhodium catalysis. While definitive mechanistic studies specifically for tetrakis(acetamidato)dirhodium are not extensively detailed, the general mechanism for rhodium-catalyzed cyclopropanation provides a solid framework. wikipedia.org The catalytic cycle initiates with the nucleophilic attack of the diazo compound on an axial site of the dirhodium catalyst. This is followed by the expulsion of a nitrogen molecule to generate a highly reactive metal carbene intermediate. wikipedia.orgrsc.org This rhodium carbene then undergoes a concerted addition to the alkene, forming the cyclopropane (B1198618) ring. wikipedia.org
The stereochemical outcome of the cyclopropanation is determined by the trajectory of the alkene's approach to the metal carbene. wikipedia.org Computational studies on related dirhodium systems have identified both "end-on" and "side-on" approaches of the olefin to the carbene. acs.org The relative energies of the transition states for these approaches are influenced by both the alkene and the substituents on the carbene, which dictates the diastereoselectivity of the reaction. acs.org
The nature of the bridging ligands plays a significant role in the diastereoselectivity. For instance, in the cyclopropanation of olefins with diazocarbonyl compounds, replacing acetate (B1210297) ligands with acetamidate ligands can increase the diastereoselectivity for the (E)-cyclopropane isomer. The stronger donating ability of the acetamidate ligand is thought to increase electron density at the rhodium centers, which in turn affects the stability and reactivity of the carbene intermediate. nih.gov Furthermore, in heteroleptic systems containing both carboxylate and acetamidate ligands, interligand hydrogen bonding between the acetamidate -NH group and the ester carbonyl of the carbene intermediate can play a crucial role in the stereodetermining transition state, influencing both enantioselectivity and diastereoselectivity. nih.govacs.org
| Catalyst System | Key Mechanistic Features | Impact on Selectivity |
| Homoleptic Dirhodium Acetamidate | Stronger donating ligands compared to carboxylates. | Generally higher diastereoselectivity for (E)-cyclopropanes. |
| Heteroleptic Dirhodium Carboxylate/Acetamidate | Interligand hydrogen bonding between amidate -NH and carbene's ester carbonyl. nih.govacs.org | Can lead to high enantioselectivity and diastereodivergent outcomes. nih.gov |
| General Dirhodium Catalysts | Formation of a metal carbene intermediate via reaction with a diazo compound. wikipedia.org | Alkene approach trajectory ("end-on" vs. "side-on") determines product stereochemistry. acs.org |
Intermediates in Intramolecular and Intermolecular C-H Insertion Reactions
Carbon-hydrogen (C-H) bond insertion is a powerful transformation for forming new carbon-carbon bonds from otherwise unreactive C-H bonds. rsc.org Dirhodium(II) acetamidate and related carboxamidate catalysts are exceptionally effective for both intramolecular and intermolecular C-H insertion reactions. nih.gov The generally accepted mechanism involves three key steps: the generation of a rhodium carbene intermediate from a diazo compound, which then undergoes the C-H insertion to form the new C-C bond and regenerate the catalyst. rsc.org
Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the intermediates and transition states of these reactions. researchgate.net The C-H insertion is proposed to proceed through a concerted, asynchronous, three-centered transition state where the electrophilic carbene interacts with the C-H bond. rsc.org The activation energy for this step is typically low. rsc.org The selectivity of the insertion (i.e., which C-H bond reacts) is governed by a combination of steric and electronic factors, which can be fine-tuned by the catalyst's ligands. rsc.orgnih.gov
In some rhodium-catalyzed C-H insertion reactions, particularly those forming strained rings like β-lactones, the reaction pathway can be complicated by post-transition state bifurcations. acs.org This means that a single transition state can lead to multiple products, such as the desired β-lactone as well as fragmentation products like ketones and ketenes. nih.govacs.org In such cases, traditional transition state theory is insufficient to predict product selectivity, and molecular dynamics simulations are employed to understand the reaction outcome. acs.orgyoutube.com The catalyst's structure, including the nature of its ligands, can influence these dynamic pathways. For example, larger catalysts may prevent fragmentation by creating a deep active site cavity that favors the recombination of fragments. nih.govacs.org
For intramolecular reactions of diazoacetamides, the creation of a hydrophobic environment around the reactive carbenoid center, through the combination of the catalyst and amide substituents, can favor C-H insertion over competing reactions like O-H insertion, even when the reaction is performed in water. organic-chemistry.org
Radical Mechanisms in Oxidative Transformations Catalyzed by Dirhodium(II) Acetamidates
While renowned for carbene and nitrene transfer, dirhodium(II) carboxamidate catalysts, including acetamidates, also exhibit profound efficacy in catalyzing oxidative transformations. nih.gov This reactivity is linked to their lower oxidation potentials compared to their carboxylate counterparts. nih.gov A key example is the use of these catalysts in allylic and benzylic oxidations.
Role of Peroxy Radicals and Hydrogen Atom Abstraction
In oxidative transformations catalyzed by dirhodium(II) carboxamidates, such as dirhodium(II) caprolactamate, the mechanism often involves radical intermediates. nih.govnih.govorgsyn.org When using tert-butyl hydroperoxide (TBHP) as the oxidant, the dirhodium catalyst acts as an efficient generator of the tert-butylperoxy radical (t-BuOO•). nih.govnih.govorgsyn.orgacs.orgorgsyn.org
The catalytic cycle is initiated by the interaction of the dirhodium(II) catalyst with TBHP. nih.govorgsyn.org This leads to the formation of an oxidized dirhodium(II,III) species and a tert-butoxy (B1229062) radical (t-BuO•). nih.govacs.org The highly reactive tert-butoxy radical then rapidly abstracts a hydrogen atom from another molecule of TBHP, a process that is much faster than hydrogen atom abstraction from the substrate's allylic position. nih.govacs.org This step generates the tert-butylperoxy radical, which is the key species responsible for the selective hydrogen atom abstraction from the substrate's activated C-H bond (e.g., allylic or benzylic position). nih.govnih.govacs.org
The fact that different metal catalysts often produce the same product distribution in these oxidations suggests that the catalyst's primary role is to generate the peroxy radical, and it is not directly involved in the product-forming steps. nih.govacs.org The selectivity of the oxidation is therefore dictated by the inherent reactivity of the tert-butylperoxy radical, which preferentially abstracts the most weakly bound hydrogen atom. nih.govacs.org The dirhodium(II) caprolactamate catalyst is particularly efficient in this process due to its low oxidation potential and high turnover rates. orgsyn.orgorgsyn.org
| Catalyst | Oxidant | Key Radical Species | Mechanistic Role of Catalyst |
| Dirhodium(II) caprolactamate | tert-Butyl hydroperoxide (TBHP) | tert-Butoxy radical (t-BuO•), tert-Butylperoxy radical (t-BuOO•) nih.govorgsyn.orgacs.org | Efficient generation of the tert-butylperoxy radical, which acts as the selective hydrogen atom abstractor. nih.govnih.gov |
Ligand Effects on Reaction Mechanisms, Reactivity, and Stereoselectivity
The ligands that bridge the two rhodium atoms in the paddlewheel structure are not mere spectators; they are critical in controlling the catalyst's performance. nih.govdigitellinc.com By systematically modifying the bridging ligands, it is possible to tune the reactivity and selectivity of the dirhodium catalyst for a wide range of transformations. digitellinc.com
Dirhodium carboxamidates, such as this compound, are generally considered less reactive but more selective than their dirhodium carboxylate counterparts. nih.gov The stronger electron-donating nature of the amide ligands increases the electron density at the rhodium centers. nih.gov This, in turn, is thought to enhance electron back-donation from the metal to the carbene intermediate, leading to a more stable and, consequently, more selective carbene. nih.gov This electronic difference can be so pronounced that it can completely switch the reaction pathway. For example, in a competition reaction between cyclopropanation and aryl C-H insertion, an electron-rich catalyst like a dirhodium carboxamidate can exclusively yield the cyclopropanation product, while a highly electrophilic catalyst like a perfluorobutyrate-ligated dirhodium complex can favor C-H insertion.
The steric environment created by the ligands is also paramount, especially for achieving high stereoselectivity. acs.org Chiral ligands create a "chiral pocket" or "chiral cavity" around the active site of the catalyst. mdpi.com This chiral environment influences the orientation of the substrate and the incoming reactant, thereby directing the stereochemical outcome of the reaction. acs.orgmdpi.com High levels of enantiocontrol have been achieved in intramolecular cyclopropanation and C-H insertion reactions using chiral dirhodium carboxamidates. nih.govacs.org
Recent studies have also explored the use of external ligands that coordinate to the axial positions of the dirhodium complex. digitellinc.com The combination of modifying both the bridging and axial ligands offers another layer of control over reactivity and selectivity. digitellinc.com For example, the use of chiral phosphine (B1218219) ligands in conjunction with achiral dirhodium carboxylates has been shown to induce high enantioselectivity in reactions like carbonyl additions, a transformation not typically associated with high stereocontrol using classic dirhodium catalysts. acs.org
| Ligand Type | General Effect on Reactivity | General Effect on Selectivity | Mechanistic Implications |
| Carboxamidates (e.g., acetamidate) | Generally lower reactivity than carboxylates. nih.govnih.gov | Generally higher selectivity than carboxylates. nih.govnih.gov | Increased electron density at Rh stabilizes the carbene intermediate. nih.gov Can enable radical-mediated oxidations due to lower oxidation potential. nih.gov |
| Carboxylates (e.g., acetate) | Generally higher reactivity. nih.gov | Generally lower selectivity. nih.gov | Forms more electrophilic carbene intermediates. |
| Chiral Ligands | Variable, depends on specific ligand. | Can induce high enantio- and diastereoselectivity. nih.govmdpi.com | Creates a "chiral pocket" that controls the approach of reactants. mdpi.com |
| Axial Ligands (e.g., phosphines) | Can significantly enhance reactivity. acs.org | Can induce stereochemistry, often in combination with chiral bridging ligands. digitellinc.comacs.org | Modifies the electronic and steric properties of the active site. digitellinc.com |
Computational Chemistry and Theoretical Modeling of Tetrakis Acetamidato Dirhodium
Density Functional Theory (DFT) Applications to Electronic and Structural Analysis
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic and structural properties of dirhodium complexes. core.ac.uk It is frequently employed to calculate the electronic band structures and densities of states for metal-organic frameworks (MOFs) that incorporate dirhodium units. acs.orgnih.gov Such calculations are crucial for understanding and predicting the electrical conductivity and other electronic properties of these materials. acs.org The accuracy of DFT-computed electronic band structures is contingent on the quality of the input crystal structure and the chosen functional. acs.org
B3LYP DFT calculations have been successfully used to model Rh₂⁴⁺ and Rh₂⁵⁺ complexes, accurately reproducing the influence of ligands on the electron configuration and the geometric changes that occur upon ionization. acs.org These studies have shown that the spin population in cationic dirhodium complexes is significantly affected by both the bridging and axial ligands. acs.org For instance, in formamidinate-bridged complexes, the spin is moderately delocalized onto the bridging ligands. acs.org The oxidation of a dirhodium complex with formamidinate bridging ligands leads to a decrease in the Rh-Eq bond distances (where Eq is the ligation atom), which is consistent with the delocalization of the δ*RhRh orbital onto the bridging ligands. acs.org
Furthermore, DFT calculations have been instrumental in understanding how ligand modifications alter the electronic properties of the rhodium centers. core.ac.uk Combined experimental and computational studies using DFT have revealed how primary carboxamidate ligands, such as in tetrakis(acetamidato)dirhodium, significantly impact the electronic nature of the rhodium centers they are bound to. acs.org Molecular modeling, incorporating DFT, has been applied to a range of dirhodium complexes with carboxylamidate and carboxylate ligands to better understand the chemical bonding within these highly effective homogeneous catalysts. etsu.edu Minimum energy structures for molecules like Rh₂(NHCOCH₃)₄ have been calculated using DFT with the B3LYP functional. etsu.edu
Table 1: Summary of DFT Findings on Dirhodium Acetamidate and Related Systems
| System Studied | Key DFT Finding | Reference |
| Rh₂⁴⁺ and Rh₂⁵⁺ model complexes | Reproduced ligand-dependent electron configuration and geometrical changes upon ionization. | acs.org |
| Dirhodium formamidinate complexes | Showed moderate delocalization of spin population onto bridging ligands. | acs.org |
| Rh₂(NHCOCH₃)₄ | Calculation of minimum energy structure to understand chemical bonding. | etsu.edu |
| Dirhodium paddlewheels with carboxamidate ligands | Revealed the significant impact of primary carboxamidate ligands on the electronic nature of the rhodium centers. | acs.org |
| Metal-Organic Frameworks | Calculation of electronic band structures to understand conductivity. | acs.orgnih.gov |
Ab Initio and Semi-Empirical Approaches for Dirhodium Acetamidate Systems
Alongside DFT, ab initio and semi-empirical methods are valuable for studying dirhodium acetamidate systems. etsu.edunih.gov These computational techniques have been applied to a series of dirhodium complexes with carboxylamidate ligands to enhance the understanding of chemical bonding. core.ac.uketsu.edu Such studies are critical because these complexes are highly functional catalysts in the synthesis of pharmaceuticals and agrochemicals. etsu.edu
Ab initio methods, such as Hartree-Fock, have been used to calculate the minimum energy structures of model systems like Rh₂(NHCOCH₃)₄ and its cyano-ligated adducts. etsu.edu These calculations help to resolve anomalies observed in X-ray crystallography data and provide a deeper understanding of how bond angles might influence catalytic activity. etsu.edu The primary goals of this research include using both ab initio and semi-empirical calculations to better understand chemical bonding and to calculate the energies of different isomers of amide-based dirhodium complexes. core.ac.uk This helps in interpreting experimental data regarding the isomeric ratios of products from the synthesis of these carboxylamidate complexes. core.ac.uk
While ab initio methods offer high accuracy, semi-empirical methods provide a computationally less expensive alternative, which is particularly useful for exploring the conformational space of large molecular systems. acs.org Recent advancements in semi-empirical methods have improved their accuracy for various properties, making them well-suited for initial explorations of complex catalytic systems. acs.org
Computational Studies of Catalytic Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the detailed reaction mechanisms of catalysis involving dirhodium complexes. mdpi.com The reactivity and selectivity of dirhodium catalysts are heavily influenced by the electronic properties of the metal centers, which can be fine-tuned by modifying the bridging ligands. core.ac.uk Substituting acetate (B1210297) ligands with carboxyamidates, for example, increases the electron density at the rhodium centers, thereby altering the catalyst's behavior. core.ac.uk
A significant challenge in studying these catalytic cycles is the transient nature of key intermediates, such as rhodium carbenoids, which are often too short-lived to be isolated and characterized experimentally. core.ac.uk Computational modeling provides a way to study these elusive species. core.ac.ukacs.org A combined experimental and computational approach has been particularly insightful. For instance, DFT calculations have been used to study donor/acceptor carbenes, which are key intermediates in many rhodium-catalyzed reactions. acs.org These studies have shown that primary carboxamidate ligands can stabilize these carbenes through peripheral interligand hydrogen bonding with the carbene's ester carbonyl group. acs.org
Prediction of Spectroscopic Properties and Reaction Outcomes
Computational methods are increasingly used to predict and interpret the spectroscopic properties of complex molecules. acs.org For dirhodium complexes, theoretical calculations have been successfully correlated with experimental spectroscopic data, providing a powerful tool for structural and electronic characterization. acs.org
One notable example is the use of ¹⁰³Rh NMR spectroscopy, which provides direct insight into the electronic nature of the rhodium centers. acs.org The interpretation of ¹⁰³Rh NMR spectra has been greatly aided by computational studies. DFT calculations can predict how the electronic environment of the rhodium atoms changes with different ligand sets, and these predictions can be correlated with the observed chemical shifts in the ¹⁰³Rh NMR spectra. acs.org This combined approach has been used to understand how strongly primary carboxamidates impact the electronic nature of the rhodium center to which they are bound. acs.org
In addition to NMR, computational methods can also predict other spectroscopic properties. For instance, ESR data for cationic dirhodium radical complexes have been used in conjunction with structural data to indicate that the singly occupied molecular orbital (SOMO) is extensively mixed with ligand orbitals. acs.org The ability to accurately predict spectroscopic parameters is a testament to the power of modern computational chemistry and is vital for confirming the identity and electronic structure of proposed intermediates in catalytic cycles. acs.org
Supramolecular Architectures and Advanced Materials Applications of Tetrakis Acetamidato Dirhodium
Design and Synthesis of One-Dimensional Coordination Polymers
The paddlewheel structure of tetrakis(acetamidato)dirhodium, with its available axial coordination sites, makes it an ideal candidate for the construction of one-dimensional coordination polymers. By selecting appropriate bridging ligands, the dimensionality and properties of the resulting materials can be systematically controlled.
Halide-Bridged Zigzag Chains and Related Motifs
The reaction of the Rh₂⁵⁺ cationic radical salt, 2,2-cis-[Rh₂(acam)₄(H₂O)₂]ClO₄, with sodium halides in an aqueous solution leads to the formation of halide-bridged one-dimensional polymers. oup.comoup.com Specifically, the compounds [Rh₂(acam)₄Cl]n·7nH₂O and [Rh₂(acam)₄Br]n have been synthesized and structurally characterized. oup.comoup.com These materials feature a distinct zigzag chain of (–Rh–Rh–X–)n, where X represents the halide bridge (Cl⁻ or Br⁻). oup.comoup.com
| Compound | Chain Motif | Key Stabilizing Interactions |
| [Rh₂(acam)₄Cl]n·7nH₂O | Zigzag (–Rh–Rh–Cl–)n | Hydrogen bonding between amidato-O atoms via interstitial water molecules. oup.com |
| [Rh₂(acam)₄Br]n | Zigzag (–Rh–Rh–Br–)n | Direct hydrogen bonding between amidato–NH and amidato–O atoms on neighboring units. oup.com |
Cyanidometallate-Bridged Polymeric Structures
The use of metal-cyanide complexes as linkers is a well-established strategy for creating heterometallic coordination polymers. While specific research on this compound bridged by cyanidometallates is limited, extensive work on the analogous dirhodium tetraacetate, [Rh₂(OAc)₄], provides a strong precedent. The reaction of [Rh₂(OAc)₄] with tetracyanidometallate salts such as (PPh₄)₂[M(CN)₄] (where M = Ni, Pd, Pt) yields one-dimensional anionic polymers with the general formula (PPh₄)₂n[{Rh₂(μ-O₂CCH₃)₄}{M(CN)₄}]n.
In these structures, the tetracyanometallate units act as bridging ligands, with two of their cyanide groups in a trans disposition coordinating to the axial positions of two separate dirhodium paddlewheel units. This results in the formation of nearly linear chains. The bulky PPh₄⁺ cations in these systems are thought to hinder the formation of higher-dimensional, such as 2D, networks. Given the structural similarity between the this compound and dirhodium tetraacetate cores, it is highly probable that [Rh₂(acam)₄] can form analogous one-dimensional polymeric structures with cyanidometallate linkers.
Formation of Two-Dimensional and Higher-Order Networks
Beyond simple one-dimensional chains, this compound can be utilized to construct more complex and higher-dimensional networks. These structures exhibit unique topologies and properties arising from their extended connectivity.
Diamondoid Networks and their Structural Features
A notable example of a higher-order network is the mixed-valent compound [{Rh₂(acam)₄}₂I]n·6nH₂O, which forms a three-dimensional diamondoid network. oup.comnih.gov This material is synthesized from the reaction of [Rh₂(acam)₄] with iodine. nih.gov The structure consists of {Rh₂(acam)₄} units linked by μ₄-iodide ions, where each iodide ion bridges four separate dirhodium units. oup.comnih.gov This connectivity results in a non-penetrating diamondoid arrangement. oup.comnih.gov
A key feature of this network is that all the dirhodium units are crystallographically equivalent, as are all the iodide bridging atoms. oup.comnih.gov Despite this crystallographic equivalence, magnetic susceptibility measurements reveal that the material is in a mixed-oxidation state. oup.comnih.gov Half of the dirhodium units are in the Rh₂⁵⁺ state, possessing one unpaired electron, while the other half are in the diamagnetic Rh₂⁴⁺ state. oup.comnih.gov
Electrical Conductivity in Mixed-Valent Dirhodium Acetamidato Materials
The presence of mixed-valent states in dirhodium acetamidato materials opens up the possibility of electrical conductivity. The ability to control and modulate this conductivity is a key area of research for developing new functional materials.
Modulating Conductivity through Interstitial Molecules and Oxidation States
The diamondoid network [{Rh₂(acam)₄}₂I]n·6nH₂O is a prime example of a conductive mixed-valent dirhodium acetamidato material. oup.comnih.gov The compound exhibits an electrical conductivity of 1.4 x 10⁻³ S cm⁻¹ at room temperature when measured on pressed pellets. oup.comnih.gov This conductivity is remarkable and is attributed to the mixed-oxidation state of the dirhodium units within the extended network. oup.comnih.gov
Crucially, the electrical conductivity of this material can be dramatically modulated by the presence of interstitial water molecules. oup.comnih.gov The conductivity oscillates over a range of 10⁵ (a hundred-thousand-fold change) during cycles of dehydration and rehydration. oup.comnih.gov This colossal switching effect is thought to be caused by changes in the hydrogen-bonding network upon removal or addition of water, which in turn affects the geometry and electronic communication between the mixed-valent dirhodium centers. oup.com This sensitivity to guest molecules highlights the potential for these materials in sensor applications.
| Compound | Oxidation States | Conductivity (Room Temp.) | Modulating Factor |
| [{Rh₂(acam)₄}₂I]n·6nH₂O | Rh₂⁴⁺ and Rh₂⁵⁺ (1:1) | 1.4 x 10⁻³ S cm⁻¹ oup.comnih.gov | Interstitial water molecules (10⁵ change). oup.comnih.gov |
Integration into Hybrid Functional Materials
The integration of this compound, [Rh₂(acam)₄], into hybrid functional materials represents a compelling avenue for the development of advanced materials with novel properties. This section explores the creation of such materials, with a particular focus on a well-documented example of a coordination polymer that exhibits significant changes in its electrical conductivity in response to environmental stimuli.
A Diamondoid Network with Tunable Electrical Conductivity
A notable example of a hybrid functional material incorporating this compound is a mixed-oxidation-state coordination polymer. nih.gov This material is synthesized to form a diamondoid network structure where the [Rh₂(acam)₄] units are linked by µ₄-iodide ions. nih.gov The resulting compound has the formula [{Rh₂(acam)₄}₂I]n·6nH₂O. nih.gov
Structural and Electronic Properties:
In this hybrid material, the dirhodium units are crystallographically equivalent, as are the iodide linkers. nih.gov A key feature of this material is the presence of mixed oxidation states for the dirhodium centers. nih.gov Magnetic susceptibility measurements have shown that half of the dirhodium units are in the Rh₂⁵⁺ oxidation state, possessing one unpaired electron, while the other half are in the closed-shell Rh₂⁴⁺ state. nih.gov This mixed-valence character is crucial for the material's electronic properties.
The material exhibits electrical conductivity, which is a rare property for many coordination polymers. nih.govmit.edunih.gov The conductivity is significantly influenced by the presence of interstitial water molecules within the crystal lattice. nih.gov
Hydration-Dependent Electrical Conductivity:
A key research finding is the dramatic effect of hydration on the material's electrical conductivity. The electrical conductivity of the hydrated material, measured on pellets at room temperature, is 1.4 x 10⁻³ S cm⁻¹. nih.gov Remarkably, this conductivity can be modulated over five orders of magnitude through dehydration and rehydration cycles. nih.gov This switching behavior highlights the material's potential for use in sensor applications.
The proposed mechanism for this change in conductivity involves the guest water molecules facilitating the charge transfer between the mixed-valence dirhodium units. As the material is dehydrated, the removal of these water molecules disrupts the charge transport pathways, leading to a significant decrease in conductivity. Upon rehydration, the pathways are restored, and the conductivity increases.
Below is a table summarizing the key properties of this hybrid functional material:
| Property | Value | Reference |
| Formula | [{Rh₂(acam)₄}₂I]n·6nH₂O | nih.gov |
| Crystal Structure | Diamondoid network | nih.gov |
| Dirhodium Oxidation States | Rh₂⁴⁺ and Rh₂⁵⁺ (1:1 ratio) | nih.gov |
| Electrical Conductivity (hydrated) | 1.4 x 10⁻³ S cm⁻¹ | nih.gov |
| Conductivity Modulation | 10⁵ orders of magnitude (dehydration/rehydration) | nih.gov |
The development of such hybrid materials showcases the potential of using this compound as a building block for functional materials with tunable electronic properties. The ability to create extended networks with interesting solid-state properties opens up possibilities for applications in electronics and chemical sensing. Further research in this area could explore the use of other linker molecules to create a wider range of hybrid materials with diverse structures and functionalities.
Emerging Trends and Future Research Directions
Rational Design of Next-Generation Dirhodium(II) Acetamidate Catalysts
The development of new and improved catalysts is moving beyond serendipitous discovery towards a more deliberate and rational design process. This shift is heavily reliant on a deepening understanding of structure-activity relationships, aided by computational chemistry and advanced spectroscopic techniques.
A key focus is the modification of the ligand framework to fine-tune the steric and electronic properties of the catalyst. nih.gov For instance, the introduction of bulky substituents on the acetamidate ligand can create a more defined chiral pocket around the active rhodium centers, enhancing enantioselectivity in asymmetric transformations. mdpi.com Computational mapping of dirhodium(II) catalysts, based on parameters calculated using density functional theory (DFT), is emerging as a powerful tool to predict and rationalize catalyst performance. nih.govwhiterose.ac.uk This data-led approach allows researchers to navigate the vast catalyst space more efficiently and identify promising candidates for synthesis and testing. nih.gov
Furthermore, the synthesis of heteroleptic dirhodium(II) complexes, where different ligands occupy the four bridging positions, is a burgeoning area of research. acs.org This strategy offers a higher degree of tunability, allowing for the optimization of the catalyst for specific reactions and substrates. The rational design of these mixed-ligand catalysts holds the potential to unlock novel reactivity and selectivity patterns that are inaccessible with their homoleptic counterparts. acs.orgrsc.org
Exploration of Novel Catalytic Manifolds and Substrate Scope
While dirhodium(II) acetamidate catalysts are well-established in carbene and nitrene transfer reactions, researchers are continuously seeking to expand their catalytic repertoire. nih.govrsc.org A significant trend is the exploration of these complexes in Lewis acid catalysis. The open axial sites on the dirhodium core can effectively coordinate to and activate substrates, enabling a range of transformations. nih.govresearchgate.net
The expansion of the substrate scope for known reactions is another critical research direction. For example, achieving high selectivity in intermolecular cyclopropanation reactions with challenging substrates like diazomalonates remains an unmet challenge. nih.gov Similarly, enhancing selectivity in reactions involving diazoketones presents a significant opportunity for future development. nih.gov The development of catalysts capable of functionalizing traditionally unreactive C-H bonds with high site-selectivity and stereoselectivity is a particularly active area of investigation. nih.gov
The ability of dirhodium carboxamidates to access higher oxidation states, such as Rh(II)Rh(III), opens up possibilities for novel oxidative catalytic cycles. nih.gov This has already been demonstrated in allylic and benzylic oxidations, and further exploration in this area could lead to the discovery of new and valuable synthetic methodologies. nih.govorganic-chemistry.org
Development of Advanced Characterization Techniques for Reaction Intermediates
A deeper understanding of reaction mechanisms is paramount for the rational design of improved catalysts. A crucial aspect of this is the ability to detect and characterize fleeting reaction intermediates, such as the highly reactive rhodium-carbene and rhodium-nitrene species. rsc.orgnih.gov The development and application of advanced spectroscopic and analytical techniques are central to this endeavor.
Time-resolved spectroscopy and mass spectrometry techniques are being employed to gain insights into the kinetics and mechanism of catalytic cycles. Computational methods, particularly DFT calculations, have become indispensable for modeling reaction pathways and elucidating the structures and energetics of intermediates and transition states. rsc.orgnih.gov These computational studies can provide detailed information that is often difficult or impossible to obtain experimentally. nih.gov For example, DFT calculations have been used to investigate the singlet and triplet energy surfaces in C-H amination reactions, revealing the preferred mechanistic pathways. nih.gov
The combination of experimental and computational approaches provides a powerful synergy for unraveling the intricate details of catalytic mechanisms. This knowledge is crucial for understanding the factors that govern selectivity and for designing next-generation catalysts with enhanced performance.
Applications in Photocatalysis and Energy-Related Research
The unique photophysical and electrochemical properties of dirhodium complexes are increasingly being harnessed in the fields of photocatalysis and energy-related research. The ability of these molecules to absorb light and promote electron transfer processes makes them attractive candidates for applications in solar energy conversion and storage. digitellinc.com
Research is underway to design dirhodium(II) complexes with tailored excited-state energies to facilitate photocatalytic reactions. digitellinc.com These light-driven processes have the potential to enable new and sustainable chemical transformations.
Furthermore, the redox activity of dirhodium complexes is being explored in the context of energy storage. The development of materials based on dirhodium units that can undergo reversible redox cycles is a promising avenue for creating novel energy storage devices. A notable example is a mixed-oxidation-state compound, [{Rh₂(acam)₄}₂I]n·6nH₂O, which exhibits a remarkable 10⁵-fold enhancement in electrical conductivity upon hydration, highlighting the potential of these systems in developing new conductive materials. nih.gov
Q & A
Q. Advanced
- DFT Calculations : Optimize geometries of Rh₂⁴⁺ intermediates (e.g., Rh–Rh bond lengths, spin states) using B3LYP/LANL2DZ. Compare with EXAFS data for validation .
- Mechanistic Probes : Simulate transition states for H-atom abstraction steps; correlate activation barriers with experimental TOF .
- Solvent Effects : Include PCM models to account for solvent coordination (e.g., acetonitrile vs. toluene) .
What strategies ensure reproducibility in dirhodium-catalyzed reactions when scaling from mg to gram quantities?
Q. Advanced
- Ligand Recrystallization : Purify acetamidato ligands via slow diffusion (hexane/EtOAc) to eliminate stoichiometric errors .
- Axial Ligand Control : Pre-treat the catalyst with excess axial ligand (e.g., 2-methylbenzonitrile) to saturate coordination sites before scaling .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction parameters dynamically .
How can researchers design experiments to probe the stability of this compound under oxidative conditions?
Q. Advanced
- Accelerated Aging Studies : Expose the complex to O₂ or peroxides at varying concentrations (1–10 atm), then assay residual activity via model reactions .
- Spectroscopic Tracking : Use UV-Vis to detect Rh₂→Rh³⁺ oxidation (absorbance shift from 500 nm to 600 nm) .
- Microscopy : TEM/EDX identifies Rh nanoparticle formation, a common degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
